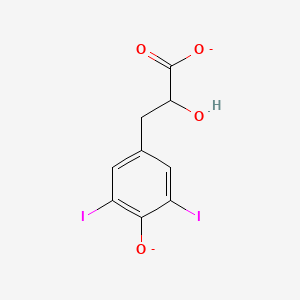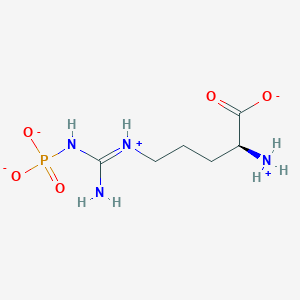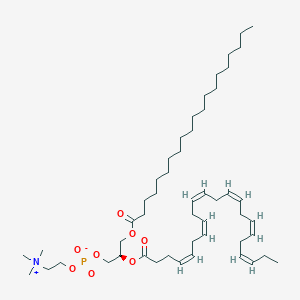
Lespedezavirgatol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lespedezavirgatol is a natural product found in Lespedeza virgata with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Total Synthesis : Lespedezavirgatol, a 2-phenylbenzofuran compound isolated from Lespedeza virgata, has been synthesized from pyrogallic acid and 3,4-dimethoxyphenol. Key steps include selective iodination and Sonogashira cross-coupling reaction (Qi, Deng, & Cao, 2010).
Antioxidant Properties
- Antioxidant Activity : Lespedezavirgatol demonstrates strong oxygen radical absorbance capacity and inhibits lipid peroxidation, showing potential as an antioxidant (Chen, Wei, Xie, & Deng, 2008).
- Molecular Structure and Antioxidant Mechanism : Density functional theory studies on lespedezavirgatol confirm its antioxidant activities and reactive oxygen species scavenging mechanisms, consistent with experimental findings (Li, Zhang, Liu, & Lu, 2011).
Therapeutic Potentials
- Potential in Diabetic Nephropathy : Lespedeza bicolor, related to lespedezavirgatol, shows promise in preventing diabetic nephropathy, regulating oxidative stress, and modulating the AGE/RAGE axis (Do et al., 2019).
Ecological Impact
- Energy Flow in Plant Communities : Research on Lespedeza cuneata, related to lespedezavirgatol, provides insights into the energy flow of plants and arthropods in herb strata, highlighting its ecological significance (Menhinick, 1967).
Other Applications
- Genetic Diversity and Application Value : Lespedeza plants, including those containing lespedezavirgatol, offer diverse application prospects in feeding, ecology, and medicine due to their genetic diversity (Ding-ying, 2012).
properties
Product Name |
Lespedezavirgatol |
|---|---|
Molecular Formula |
C17H16O6 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-(6-hydroxy-2,3-dimethoxyphenyl)-7-methoxy-1-benzofuran-6-ol |
InChI |
InChI=1S/C17H16O6/c1-20-12-7-6-10(18)14(17(12)22-3)13-8-9-4-5-11(19)16(21-2)15(9)23-13/h4-8,18-19H,1-3H3 |
InChI Key |
FGESOIUBZYZKLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)C2=CC3=C(O2)C(=C(C=C3)O)OC)OC |
synonyms |
lespedezavirgatol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid](/img/structure/B1264053.png)



![[Nitroso(3,7,12-trihydroxy-24-oxocholan-24-yl)amino]acetic acid](/img/structure/B1264057.png)




![(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone](/img/structure/B1264065.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6S)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1264066.png)

![1-Pyrrolidinyl-[5-(6-quinolinyloxymethyl)-3-isoxazolyl]methanone](/img/structure/B1264070.png)